molecular formula C20H20FN3O4 B11309439 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

Cat. No.: B11309439
M. Wt: 385.4 g/mol
InChI Key: JVPPNDROUWWGDI-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a compound that belongs to the class of 1,2,4-oxadiazoles.

Preparation Methods

The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the ethoxyphenyl and fluorophenoxy groups. One common method involves the reaction of 4-fluorobenzonitrile with 4-ethoxyphenol via nucleophilic aromatic substitution or Ullmann coupling to form 4,4’-diphenyl ether. This intermediate is then treated with hydroxylamine in ethanol at reflux, followed by cyclization with acyl chloride to form the desired oxadiazole ring .

Chemical Reactions Analysis

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological pathways. For example, it can inhibit bacterial enzymes, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is unique due to its specific substitution pattern on the oxadiazole ring. Similar compounds include:

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C20H20FN3O4/c1-3-17(27-16-11-7-14(21)8-12-16)18(25)22-20-23-19(28-24-20)13-5-9-15(10-6-13)26-4-2/h5-12,17H,3-4H2,1-2H3,(H,22,24,25)

InChI Key

JVPPNDROUWWGDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)OCC)OC3=CC=C(C=C3)F

Origin of Product

United States

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